Acetic acid;pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;pyridine-4-carbonitrile is a compound that combines the properties of acetic acid and pyridine-4-carbonitrile Acetic acid is a simple carboxylic acid known for its role in vinegar, while pyridine-4-carbonitrile is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;pyridine-4-carbonitrile can be achieved through several methods. One common approach involves the reaction of pyridine-4-carbonitrile with acetic anhydride in the presence of a catalyst. This reaction typically occurs under reflux conditions, with the acetic anhydride acting as both a reagent and a solvent .
Industrial Production Methods
Industrial production of this compound often involves the use of magnetically recoverable catalysts. These catalysts can be easily separated from the reaction mixture using an external magnet, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydride or organolithium compounds are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Acetic acid;pyridine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of acetic acid;pyridine-4-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can influence biological pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
Pyridine-4-carbonitrile: Shares the pyridine ring and nitrile group but lacks the acetic acid moiety.
Acetic acid: Contains the carboxylic acid group but lacks the pyridine ring.
Imidazo[4,5-b]pyridine: A heterocyclic compound with similar biological activities.
Uniqueness
Acetic acid;pyridine-4-carbonitrile is unique due to the combination of the acidic and basic properties from acetic acid and pyridine-4-carbonitrile, respectively. This dual functionality allows it to participate in a broader range of chemical reactions and makes it a versatile compound in various applications .
Properties
CAS No. |
89937-13-3 |
---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
acetic acid;pyridine-4-carbonitrile |
InChI |
InChI=1S/C6H4N2.C2H4O2/c7-5-6-1-3-8-4-2-6;1-2(3)4/h1-4H;1H3,(H,3,4) |
InChI Key |
QUSJJTMCZPAIAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CN=CC=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.